molecular formula C16H18O4 B3051161 2,2',4,4'-Tetramethoxy-1,1'-biphenyl CAS No. 3153-72-8

2,2',4,4'-Tetramethoxy-1,1'-biphenyl

Cat. No.: B3051161
CAS No.: 3153-72-8
M. Wt: 274.31 g/mol
InChI Key: NMMDKMRTHCDPPA-UHFFFAOYSA-N
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Description

2,2’,4,4’-Tetramethoxy-1,1’-biphenyl is an organic compound with the molecular formula C16H18O4 and a molecular weight of 274.319 g/mol . It is characterized by the presence of four methoxy groups attached to a biphenyl core. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’-Tetramethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.

Scientific Research Applications

2,2’,4,4’-Tetramethoxy-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,4,4’-Tetramethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,5,5’-Tetramethoxy-1,1’-biphenyl
  • 4,4’-Dibromo-2,2’,5,5’-tetramethoxy-1,1’-biphenyl
  • [1,1’-Biphenyl]-4,4’-dicarboxaldehyde, 2,2’,3,3’-tetramethoxy-

Uniqueness

2,2’,4,4’-Tetramethoxy-1,1’-biphenyl is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This distinct arrangement allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-17-11-5-7-13(15(9-11)19-3)14-8-6-12(18-2)10-16(14)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMDKMRTHCDPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295827
Record name 2,2',4,4'-tetramethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3153-72-8
Record name 2,2′,4,4′-Tetramethoxy-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3153-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 105650
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC105650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',4,4'-tetramethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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